Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

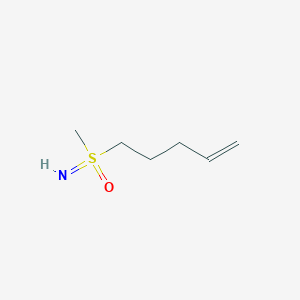

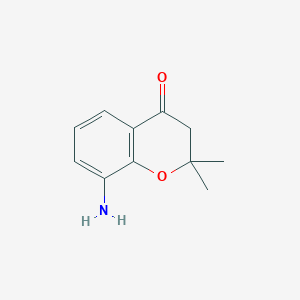

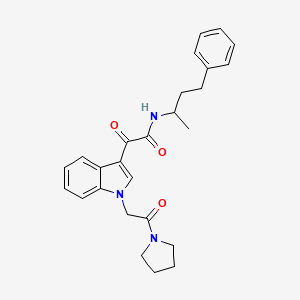

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a compound with the linear formula C11H10N2O3 . It belongs to the class of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds are of significant importance in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, including this compound, has been a topic of interest in recent years . Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The positions of H atoms were found in a difference electron-density synthesis .Chemical Reactions Analysis

1,6-Naphthyridines, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.214 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions, as they may not be readily available in the literature.Mechanism of Action

The mechanism of action of E4HN3C is not yet fully understood. However, it is believed that the hydroxy group of the compound acts as a nucleophile, which enables it to react with electrophiles such as acids and bases. This reaction is believed to be responsible for its biological activity, as well as its ability to form novel materials.

Biochemical and Physiological Effects

E4HN3C has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of E4HN3C in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and manipulate, making it a useful tool for researchers. However, it is also relatively unstable and can degrade over time, limiting its usefulness in long-term experiments. In addition, its reactivity can lead to unwanted side reactions, which can complicate experiments.

Future Directions

There are a number of potential future directions for the use of E4HN3C in scientific research. One possibility is the development of more efficient synthesis methods, which could improve the stability of the compound and increase its availability for research. Another possibility is the use of E4HN3C in the synthesis of novel materials, such as polymers and nanomaterials. In addition, it could be used in the development of new drugs or other biologically active molecules. Finally, further research could be done to better understand the biochemical and physiological effects of E4HN3C and to identify new potential applications.

Synthesis Methods

The synthesis of E4HN3C is relatively straightforward and involves the reaction of ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate with an acid such as hydrochloric acid. The reaction is conducted in a solvent such as ethanol or methanol at room temperature. The reaction produces this compound and an acid salt, which can be isolated by filtration.

Scientific Research Applications

E4HN3C has many potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs, pesticides, and other biologically active molecules. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, it has been used in the study of enzyme catalysis and other biochemical processes.

properties

IUPAC Name |

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYVNSVJVHCJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2791162.png)

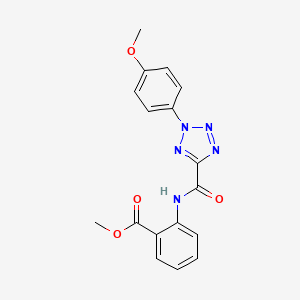

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2791169.png)

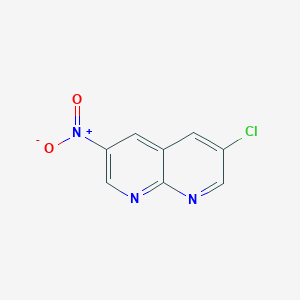

![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

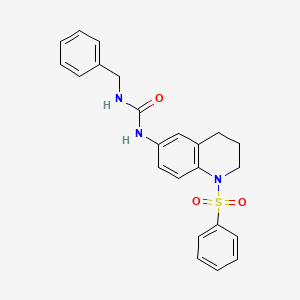

![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)